molecular formula C25H26F2N8O4S2 B3325957 伊那帕丹特 CAS No. 2246607-08-7

伊那帕丹特

货号 B3325957
CAS 编号: 2246607-08-7
分子量: 604.7 g/mol
InChI 键: QYCCLUSYHJXDEX-RWYGWLOXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Inupadenant, also known as EOS-850, is an orally active and highly selective A2A receptor antagonist . It is a small molecule pharmaceutical currently being investigated in clinical studies . It is being used in a new formulation study in patients with cancer .


Molecular Structure Analysis

The molecular formula of Inupadenant is C25H26F2N8O4S2 . Its molecular weight is 604.65 . The exact mass is 604.15 .


Physical And Chemical Properties Analysis

Inupadenant is a solid substance with a white to yellow color . It has a molecular weight of 604.65 and a molecular formula of C25H26F2N8O4S2 .

科学研究应用

癌症治疗中的免疫疗法

伊那帕丹特 (EOS-850) 已在癌症免疫治疗的背景下进行了研究。肿瘤通常会产生高水平的细胞外腺苷,这会抑制抗肿瘤免疫反应。伊那帕丹特作为 A2A 受体的有效且高度选择性拮抗剂,主要表达在肿瘤浸润免疫细胞上。通过阻断这些受体,伊那帕丹特可以逆转肿瘤微环境中腺苷的免疫抑制效应。一项 1 期试验表明,伊那帕丹特总体耐受性良好,并显示出临床获益的初步证据,包括对已用尽标准治疗方案的患者的持久部分缓解。该试验还表明 A2A 受体是伊那帕丹特治疗临床获益的潜在生物标志物(Buisseret 等人,2021)

肺癌中的联合疗法

伊那帕丹特已被评估与化疗联合用于治疗免疫治疗后进展的转移性非小细胞肺癌 (mNSCLC)。肿瘤微环境 (TME) 中腺苷的积累可介导免疫抑制,而伊那帕丹特在抑制 A2A 受体中的作用可能逆转这种免疫抑制。一项随机 2 期研究 A2A-005 旨在评估伊那帕丹特联合卡铂和培美曲塞作为免疫治疗后非鳞状 mNSCLC 成人患者二线治疗的疗效。本研究的成功可以解决该患者群体中尚未满足的重大需求,并可能提供新的治疗选择(O'Brien 等人,2022)

作用机制

Inupadenant acts by targeting the adenosine A2A receptor (A2AR), a primary receptor on immune cells. Activation of this receptor by adenosine suppresses innate and adaptive immune cell responses, leading to inhibition of antitumor responses . Inupadenant, by being an antagonist, blocks this activation, potentially allowing the immune system to better target and destroy cancer cells .

安全和危害

Inupadenant is currently in clinical trials, and its safety is being assessed. A phase I clinical study is assessing the safety, tolerability, pharmacokinetics, and food-effect of Inupadenant in participants with advanced solid tumors .

未来方向

Inupadenant is currently in the early stages of clinical development. Based on promising Phase 1/2a data, further evaluation of Inupadenant in combination with pembrolizumab and in combination with chemotherapy in Phase 1b/2 studies is planned . The focus will initially be on patients with castrate-resistant prostate cancer, anti-PD-1-resistant melanoma, and triple-negative breast cancer .

属性

IUPAC Name

7-amino-10-[2-[4-[2,4-difluoro-5-[2-[(S)-methylsulfinyl]ethoxy]phenyl]piperazin-1-yl]ethyl]-4-(furan-2-yl)-12-thia-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraen-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F2N8O4S2/c1-41(37)12-11-39-19-14-17(15(26)13-16(19)27)33-7-4-32(5-8-33)6-9-34-22-20(40-25(34)36)23-29-21(18-3-2-10-38-18)31-35(23)24(28)30-22/h2-3,10,13-14H,4-9,11-12H2,1H3,(H2,28,30)/t41-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCCLUSYHJXDEX-RWYGWLOXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCOC1=C(C=C(C(=C1)N2CCN(CC2)CCN3C4=C(C5=NC(=NN5C(=N4)N)C6=CC=CO6)SC3=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[S@](=O)CCOC1=C(C=C(C(=C1)N2CCN(CC2)CCN3C4=C(C5=NC(=NN5C(=N4)N)C6=CC=CO6)SC3=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F2N8O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2246607-08-7
Record name Inupadenant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2246607087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name INUPADENANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQ700V0X06
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Inupadenant
Reactant of Route 2
Reactant of Route 2
Inupadenant
Reactant of Route 3
Reactant of Route 3
Inupadenant
Reactant of Route 4
Reactant of Route 4
Inupadenant
Reactant of Route 5
Reactant of Route 5
Inupadenant
Reactant of Route 6
Reactant of Route 6
Inupadenant

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。